2-Methoxy-5-(thiophen-2-yl)benzaldehyde

Vue d'ensemble

Description

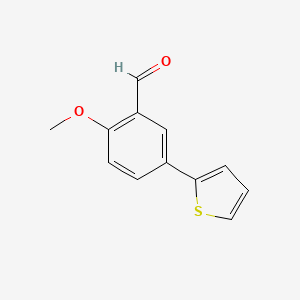

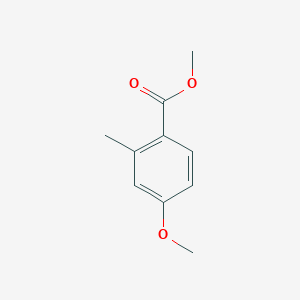

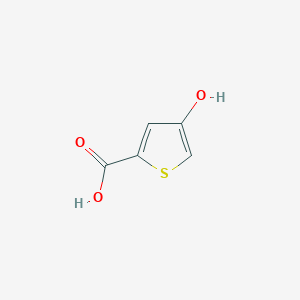

2-Methoxy-5-(thiophen-2-yl)benzaldehyde , also known as o-Anisaldehyde or o-Methoxybenzaldehyde , is an organic compound with the molecular formula C~8~H~8~O~2~ . Its chemical structure consists of a benzene ring substituted with a methoxy group (–OCH~3~) at the ortho position and a thiophene ring (–C~4~H~3~S) at the para position. The compound exhibits a pale yellow color and has a characteristic aromatic odor .

Synthesis Analysis

The synthesis of 2-Methoxy-5-(thiophen-2-yl)benzaldehyde involves various methods, including condensation reactions, Friedel-Crafts acylation, and oxidation processes. One common approach is the reaction between 2-methoxybenzaldehyde and thiophene-2-carbaldehyde in the presence of suitable catalysts or reagents. Detailed synthetic pathways and optimization strategies are documented in the literature .

Molecular Structure Analysis

The compound’s molecular structure comprises a benzene ring, a methoxy group, and a thiophene ring. The methoxy group enhances the compound’s electron-donating ability, affecting its reactivity and electronic properties. The presence of the thiophene ring introduces heteroatoms (sulfur) and influences the overall aromaticity. The IUPAC Standard InChI for 2-Methoxy-5-(thiophen-2-yl)benzaldehyde is InChI=1S/C8H8O2/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3 .

Chemical Reactions Analysis

2-Methoxy-5-(thiophen-2-yl)benzaldehyde participates in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. It serves as a versatile building block for the synthesis of other organic compounds, such as pharmaceutical intermediates, dyes, and ligands. Researchers have explored its reactivity in different contexts, leading to valuable insights into its chemical behavior .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Polymer Composite Material Development

2-Methoxy-5-(thiophen-2-yl)benzaldehyde plays a role in the development of polymer composite materials. It has been used in the Wittig reaction to create poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), which is then combined with silica to form novel composite materials. These composites exhibit unique UV−vis and emission spectra, highlighting their potential in various applications like optoelectronics and advanced material engineering (Kubo et al., 2005).

Chemosensor Development

The compound has been identified as a highly selective chemosensor for Ag(+) ions. In a methanol-water mixture, it demonstrates significant fluorescent enhancement upon binding to Ag(+) ions, attributed to an increase in intramolecular charge transfer. This indicates its potential in developing sensitive detection methods for specific ions, which can be crucial in environmental monitoring and analytical chemistry (Tharmaraj, Devi, & Pitchumani, 2012).

Organic Synthesis and Photophysical Studies

2-Methoxy-5-(thiophen-2-yl)benzaldehyde has been utilized in organic synthesis, leading to the creation of various compounds with unique photophysical properties. For example, methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate was synthesized using this compound, displaying distinctive luminescence properties in different solvents. Such studies are essential in understanding the behavior of organic compounds under various conditions, which is crucial in organic electronics and photonics (Kim et al., 2021).

Catalytic and Reaction Rate Studies

In the field of catalysis and reaction kinetics, 2-Methoxy-5-(thiophen-2-yl)benzaldehyde has been involved in studies examining the reaction rates of thiophene-2-carbaldehyde with acetonitriles. These studies are significant in the understanding of reaction mechanisms and the development of efficient catalytic processes, which have broad implications in industrial chemistry and material science (Alberghina et al., 1985).

Propriétés

IUPAC Name |

2-methoxy-5-thiophen-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-11-5-4-9(7-10(11)8-13)12-3-2-6-15-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEHLUXOBWGLOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583036 | |

| Record name | 2-Methoxy-5-(thiophen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-(thiophen-2-yl)benzaldehyde | |

CAS RN |

190270-76-9 | |

| Record name | 2-Methoxy-5-(thiophen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1317226.png)

![2-Methyloxazolo[5,4-b]pyridine](/img/structure/B1317234.png)

![Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-](/img/structure/B1317239.png)

![3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-](/img/structure/B1317242.png)

![4-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1317247.png)